molecular formula C12H11ClN2O2 B8679428 2-[4-(5-chloropyrimidin-2-yl)oxyphenyl]ethanol

2-[4-(5-chloropyrimidin-2-yl)oxyphenyl]ethanol

Cat. No.: B8679428
M. Wt: 250.68 g/mol
InChI Key: POASYXRUFIZULN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(5-chloropyrimidin-2-yl)oxyphenyl]ethanol is a chemical compound that features a pyrimidine ring substituted with a chlorine atom and an oxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(5-chloropyrimidin-2-yl)oxyphenyl]ethanol typically involves the reaction of 5-chloropyrimidine with 4-hydroxyphenylethanol under specific conditions. One common method involves the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[4-(5-chloropyrimidin-2-yl)oxyphenyl]ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[4-(5-chloropyrimidin-2-yl)oxyphenyl]ethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-(5-chloropyrimidin-2-yl)oxyphenyl]ethanol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pyrimidine ring can interact with nucleic acids, potentially affecting DNA replication and transcription processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(5-chloropyrimidin-2-yl)oxyphenyl]ethanol is unique due to the presence of both the pyrimidine ring and the oxyphenyl ethanol group, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H11ClN2O2

Molecular Weight

250.68 g/mol

IUPAC Name

2-[4-(5-chloropyrimidin-2-yl)oxyphenyl]ethanol

InChI

InChI=1S/C12H11ClN2O2/c13-10-7-14-12(15-8-10)17-11-3-1-9(2-4-11)5-6-16/h1-4,7-8,16H,5-6H2

InChI Key

POASYXRUFIZULN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCO)OC2=NC=C(C=N2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-(2-hydroxyethyl)phenol (555 mg, 4.02 mmol) in DMF (15 mL) was added 2,5-dichloropyrimidine (570 mg, 3.83 mmol) and K2CO3 (635 mg, 4.59 mmol). The mixture was heated at 110° C. overnight. Purification via reverse phase flash chromatography then afforded the title compound (861 mg, 3.43 mmol, 90% yield). LCMS: rt=2.38 min, [M+H+]=251
Quantity
555 mg
Type
reactant
Reaction Step One
Quantity
570 mg
Type
reactant
Reaction Step One
Name
Quantity
635 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
90%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.